molecular formula C18H23F6N3S B2701686 CID 146012590 CAS No. 1908529-26-9

CID 146012590

Cat. No.: B2701686
CAS No.: 1908529-26-9
M. Wt: 427.45
InChI Key: UCNLGFDGORBFNI-GJZGRUSLSA-N
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Description

CID 146012590 is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 146012590 typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,5-Bis(trifluoromethyl)benzyl chloride: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride under reflux conditions.

    Formation of the cyclohexylamine derivative: The next step involves the reaction of cyclohexylamine with formaldehyde and dimethylamine to form the corresponding dimethylamino cyclohexylamine.

    Coupling reaction: The final step is the coupling of 3,5-bis(trifluoromethyl)benzyl chloride with the dimethylamino cyclohexylamine derivative in the presence of a base such as sodium hydroxide, followed by the addition of thiourea to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 146012590 can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

CID 146012590 has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of CID 146012590 involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds with biological macromolecules, while the trifluoromethyl groups enhance its lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dimethylamino)thiourea
  • 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(cyclohexyl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(dimethylamino)urea

Uniqueness

CID 146012590 is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which confer distinct steric and electronic properties

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[2-(dimethylamino)cyclohexyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F6N3S/c1-27(2)15-6-4-3-5-14(15)26-16(28)25-10-11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h7-9,14-15H,3-6,10H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLGFDGORBFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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